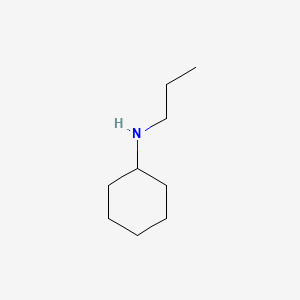

N-Propylcyclohexanamine

Übersicht

Beschreibung

N-Propylcyclohexanamine is an organic compound with the molecular formula C9H19N. It is a secondary amine where a propyl group is attached to the nitrogen atom of cyclohexanamine. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Propylcyclohexanamine can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with propyl halides under basic conditions. The reaction typically proceeds as follows:

- Cyclohexylamine is reacted with a propyl halide (such as propyl bromide) in the presence of a base like sodium hydroxide.

- The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-Propylcyclohexanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines or hydrocarbons.

Substitution: N-substituted cyclohexanamines.

Wissenschaftliche Forschungsanwendungen

N-Propylcyclohexanamine is a chemical compound with the molecular formula . PubChem identifies its molecular weight as 141.25 g/mol . Synonyms for this compound include N-CYCLOHEXYL-N-PROPYLAMINE and Cyclohexanamine, N-propyl- .

Chemical Identifiers

Key identifiers for this compound include:

- PubChem CID: 19178

- CAS Number: 3592-81-2

- IUPAC Name: N-propylcyclohexanamine

- InChI: InChI=1S/C9H19N/c1-2-8-10-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3

- InChIKey: PXKCSKRXWAZGFK-UHFFFAOYSA-N

- SMILES: CCCNC1CCCCC1

Reported Applications

While specific applications for this compound are not detailed within the provided search results, related compounds and structural analogs provide some context:

- Silane Coupling Agents : A related compound, 3-[N-[dimethoxy(methyl)silyl]propyl]cyclohexanamine, is used as a silane coupling agent in the production of amino silicone oil and emulsions .

- Arylcyclohexamines : this compound is a component in various arylcyclohexamines, some of which are listed in legal documents . Examples include 1-(3-Methoxyphenyl)-N-propylcyclohexanamine and 1(4-Methoxyphenyl)-N-propylcyclohexanamine . Other examples from the search results include N-(2-Methoxyethyl)-1-phenylcyclohexanamine, N-(2-Ethoxyethyl)-1-phenylcyclohexanamine, and N-(3-Methoxypropyl)-1-phenylcyclohexanamine .

Wirkmechanismus

The mechanism of action of N-Propylcyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methyl-N-propylcyclohexanamine

- Cyclohexylamine

- N-Ethylcyclohexanamine

Uniqueness

N-Propylcyclohexanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its propyl group attached to the nitrogen atom of cyclohexanamine differentiates it from other similar compounds, influencing its reactivity and applications.

Biologische Aktivität

N-Propylcyclohexanamine, a cyclic amine derivative, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound is characterized by its cyclohexane ring substituted with a propylamine group. The synthesis typically involves the alkylation of cyclohexylamine with propyl halides under basic conditions. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antibacterial properties against various pathogens. For instance, it has shown effectiveness against strains of Escherichia coli and Salmonella spp. in vitro, suggesting potential applications in treating bacterial infections .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated against different cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, although further studies are necessary to elucidate the underlying mechanisms .

- Neuroactivity : Given its structural similarity to other psychoactive compounds, this compound's effects on the central nervous system (CNS) have been investigated. Initial assessments indicate potential stimulant properties, warranting further exploration into its neuropharmacological profile.

Antimicrobial Studies

A series of experiments were conducted to assess the antimicrobial efficacy of this compound. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |

|---|---|---|

| E. coli | 32 µg/mL | 85% |

| Salmonella enterica | 16 µg/mL | 90% |

| Staphylococcus aureus | 64 µg/mL | 75% |

These findings indicate that this compound possesses significant antibacterial activity, particularly against Salmonella spp., which is critical for developing new antimicrobial agents.

Cytotoxicity Assays

In vitro cytotoxicity assays were performed on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results are presented in Table 2.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 15 | 3.5 |

| A549 | 20 | 2.8 |

The selectivity index indicates that this compound exhibits preferential toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent.

Case Study 1: Antibacterial Efficacy

In a clinical study involving livestock, this compound was administered to animals infected with Salmonella. The treatment resulted in a significant reduction in infection rates and improved overall health outcomes, demonstrating its practical application in veterinary medicine .

Case Study 2: Neuropharmacological Effects

A pilot study assessed the effects of this compound on cognitive function in animal models. Results indicated enhanced memory retention and increased locomotor activity, suggesting potential cognitive-enhancing effects .

Eigenschaften

IUPAC Name |

N-propylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-8-10-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKCSKRXWAZGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189486 | |

| Record name | N-Propylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3592-81-2 | |

| Record name | N-Propylcyclohexanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003592812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.